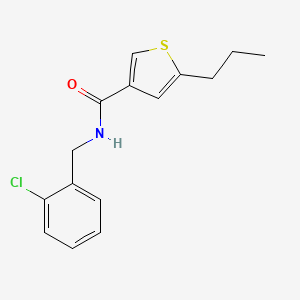![molecular formula C19H20N2OS2 B4265670 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4265670.png)
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide
Descripción general
Descripción
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide, also known as MPTP, is a compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide is complex and not fully understood. It is thought that N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide is metabolized in the brain to form a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration and leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide has a range of biochemical and physiological effects. In addition to its selective toxicity to dopaminergic neurons, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide has also been shown to alter the expression of various genes and proteins involved in cell signaling, metabolism, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide has several advantages for use in lab experiments. It is a selective toxin that can be used to selectively destroy dopaminergic neurons in animal models of Parkinson's disease. This allows researchers to study the disease and develop new treatments. However, N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide also has several limitations. It is a toxic compound that must be handled with care, and its effects on other cell types and tissues are not fully understood.
Direcciones Futuras
There are several future directions for research on N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide. One area of interest is in the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of interest is in the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Finally, there is interest in studying the effects of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide on other cell types and tissues to better understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide has been studied extensively for its potential applications in scientific research. One of the most notable applications of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide is in the study of Parkinson's disease. N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This has allowed researchers to develop animal models of Parkinson's disease, which can be used to study the disease and develop new treatments.
Propiedades
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-4-5-16-10-15(11-23-16)18(22)21-19-20-17(13(3)24-19)14-8-6-12(2)7-9-14/h6-11H,4-5H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCBKZORZXKXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-propylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-cyclopropyl-1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265598.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265606.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265607.png)
![3,5-bis(difluoromethyl)-1-[4-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4265608.png)



![diisopropyl 5-{[(5-propyl-3-thienyl)carbonyl]amino}isophthalate](/img/structure/B4265634.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4265669.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4265690.png)